Product packaging for ZFPOU1 protein(Cat. No.:CAS No. 148970-54-1)

ZFPOU1 protein

Cat. No.: B1174551
CAS No.: 148970-54-1
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Description

The ZFPOU1 protein is a zebrafish transcription factor encoded by a class III POU-domain gene, playing a critical role in early neural development . Research indicates that ZFPOU1 is most similar to the mouse Brain-1 (Brn-1) POU-domain protein and is specifically expressed in the developing neural tissues of zebrafish embryos, with no significant expression found in mesodermal, endodermal, or other ectodermal tissues . Expression of ZFPOU1 transcripts is first detected at the early neurula stage, transiently increases during embryogenesis, and is maintained in specific regions of the adult brain . This distinct spatial and temporal expression pattern suggests that ZFPOU1 has a defined function in patterning the embryonic central nervous system . As such, it serves as a valuable molecular tool for researchers studying the mechanisms of cell fate determination and regional specification in the vertebrate brain. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

148970-54-1

Molecular Formula

C8H16N2O2

Synonyms

ZFPOU1 protein

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of the Pou3f3b Gene

Genomic Locus and Structural Features of the pou3f3b Gene in Zebrafish

The pou3f3b gene is located on zebrafish chromosome 6. uniprot.org It is classified as a protein-coding gene. zfin.org The gene structure includes exons and introns, typical of eukaryotic genes. While specific details on the exact number and size of exons and introns for pou3f3b were not explicitly detailed in the search results, related POU domain genes often exhibit conserved domain structures. The ZFPOU1 protein itself contains a conserved POU domain located near its carboxy terminus. sdbonline.orgnih.gov This domain is characteristic of POU transcription factors and is crucial for DNA binding. uniprot.orggenecards.org

Transcript Variants and Isoform Diversity of this compound

Alternatively spliced transcript variants encoding multiple isoforms have been observed for the pou3f3b gene in zebrafish. This alternative splicing can lead to the production of different protein isoforms with potentially varied functions or regulatory properties. The ZFPOU1 cDNA contains an open reading frame that encodes a peptide of 425 amino acids. sdbonline.orgnih.gov

Transcriptional Initiation and Promoter Element Analysis of pou3f3b

Transcriptional initiation is a critical step in gene expression, governed by core promoters and regulatory elements. In zebrafish, the transition from maternal to zygotic transcriptome during early embryonic development involves a switch in the modes of transcription initiation. nih.govnih.gov Maternal-specific transcription initiation often relies on A/T-rich (W-box) motifs, while zygotic initiation is characterized by broader patterns of dinucleotide enrichments aligned with the first downstream nucleosome. nih.govnih.gov

While specific promoter element analysis for pou3f3b was not detailed, studies in zebrafish have analyzed transcription initiation events genome-wide using techniques like Cap Analysis of Gene Expression (CAGE), providing nucleotide-resolution maps of transcription start sites (TSSs). nih.govnih.gov These studies reveal dynamic changes in TSS usage during development. nih.gov Core promoters, located near the TSS, integrate regulatory inputs and recruit general transcription factors. nih.govnih.gov

Epigenetic Modulators of pou3f3b Gene Expression

Epigenetic mechanisms, such as DNA methylation and histone modifications, play significant roles in regulating gene expression in zebrafish. mdpi.comfrontiersin.orgnih.gov These modifications can alter chromatin structure and accessibility, influencing transcription factor binding and transcriptional activity. mdpi.comfrontiersin.org

DNA methylation patterns are dynamic during zebrafish development, undergoing reprogramming during gametogenesis and after fertilization. frontiersin.orgnih.gov Histone modifications, such as H3K4me3 (associated with active promoters) and H3K27me3 (associated with repressed or bivalent states), are also crucial for regulating gene expression patterning and developmental processes. nih.gov While a direct link between specific epigenetic modulators and pou3f3b expression was not explicitly found, the general principles of epigenetic regulation in zebrafish suggest that these mechanisms likely contribute to the precise spatial and temporal expression of pou3f3b during neural development.

Structural Biology of Zfpou1 Protein and Its Pou Domain

Primary Amino Acid Sequence Analysis and Conserved Motifs of ZFPOU1 Protein

The primary structure of this compound is defined by its linear sequence of amino acids. The ZFPOU1 cDNA has been reported to encode a peptide of 425 amino acids. nih.gov However, the UniProt entry for zebrafish pou3f3b (P79745), which corresponds to ZFPOU1, indicates a protein length of 443 amino acids. uniprot.org Sequence analysis reveals that ZFPOU1 shares high similarity with the mouse class III POU-domain gene, Brain-1. uniprot.orgnih.govsaitou-naruya-laboratory.org

A key conserved feature within the ZFPOU1 primary sequence is the POU domain, located near the carboxy terminus of the protein. uniprot.orgnih.gov While the POU domain itself is highly conserved among POU family proteins, comparisons between zebrafish ZFPOU1 and mammalian Brain-1 reveal differences in the presence of certain homopolymeric amino acid repeats. Specifically, zebrafish ZFPOU1 has been noted to lack some alanine, glycine, and proline repeats found in mammalian Brain-1 homologues. saitou-naruya-laboratory.org

POU Domain Architecture: POU-specific and Homeodomain Subdomains

The POU domain, a defining feature of POU proteins like ZFPOU1, is a bipartite DNA-binding domain approximately 150-160 amino acids in length. saitou-naruya-laboratory.orgbiorxiv.org It is composed of two distinct functional and structural subdomains: the N-terminal POU-specific (POUs) domain and the C-terminal POU-type homeodomain (POUHD). nih.govsaitou-naruya-laboratory.orgzfin.orgbioinfo.sethermofisher.com These two subdomains are connected by a flexible linker region, which can vary in length (typically 15-55 amino acids) and sequence composition. nih.govzfin.orgbioinfo.sethermofisher.com Both the POUs and POUHD subdomains are crucial for high-affinity, sequence-specific DNA binding. nih.govbiorxiv.orgzfin.orgbioinfo.sethermofisher.com

DNA-Binding Helix-Turn-Helix Motifs within the POU Domain

Both the POU-specific domain and the POU homeodomain within the this compound contain helix-turn-helix (HTH) structural motifs. nih.govzfin.orgbioinfo.se The HTH motif is a common DNA-binding structure found in many proteins that regulate gene expression. uniprot.orgnih.gov It typically consists of two alpha helices connected by a short turn of amino acids. nih.gov These HTH motifs directly interact with the DNA double helix, primarily engaging with the major groove to facilitate sequence-specific recognition and binding. nih.govzfin.orgnih.gov The presence of HTH motifs in both subdomains contributes to the bipartite nature of POU domain DNA binding. nih.govzfin.orgbioinfo.se

Predicted Disordered Regions and Compositional Biases

Intrinsically disordered regions (IDRs) are segments within proteins that lack a stable, ordered three-dimensional structure under physiological conditions. These regions are often flexible and dynamic, playing important roles in various cellular processes, including molecular recognition and regulation. While specific experimental data on predicted disordered regions within ZFPOU1 was not found in the search results, studies on other proteins with POU domains and transcription factors, in general, suggest that disordered regions can be present outside the structured DNA-binding domains.

IDRs often exhibit distinct amino acid compositional biases compared to globular, ordered domains. These biases can include a higher prevalence of certain amino acids such as proline, glutamate, serine, glutamine, lysine (B10760008), alanine, and glycine, while being depleted in bulky hydrophobic residues and cysteine. As noted earlier, comparisons of ZFPOU1 to mammalian Brain-1 indicate differences in homopolymeric repeats of alanine, glycine, and proline, which could contribute to compositional biases in specific regions of the protein outside the core POU domain. saitou-naruya-laboratory.org Computational tools are used to predict disordered regions based on sequence composition and other features.

Homology Modeling and Comparative Structural Analysis of this compound

Homology modeling, also known as comparative protein structure modeling, is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a related homologous protein (template). This approach is feasible when the target protein sequence shares a detectable level of similarity with a protein of known structure, as protein structures are generally more conserved than their amino acid sequences during evolution.

Given the reported sequence similarity between zebrafish ZFPOU1 and mouse Brain-1 uniprot.orgnih.govsaitou-naruya-laboratory.org, and the availability of structural information for other POU domain proteins, homology modeling could be a valuable approach to gain insights into the three-dimensional structure of ZFPOU1. The process typically involves identifying suitable template structures, aligning the target ZFPOU1 sequence with the template sequences, building a 3D model based on the alignment and template structure, and finally, evaluating the quality of the generated model. Comparative structural analysis with homologous POU proteins could highlight conserved structural features and potential functional sites. While the search results describe the general principles of homology modeling and its applications, specific published homology models for ZFPOU1 were not identified.

Investigational Approaches in this compound Structural Elucidation

Determining the detailed three-dimensional structure of proteins like ZFPOU1 often requires experimental techniques. While the search results did not provide specific studies on the experimental structural determination of full-length ZFPOU1, general methods applicable to protein structural elucidation include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM). These techniques provide high-resolution information about protein conformation.

Advanced Spectroscopic Techniques for Protein Conformational Studies

Spectroscopic techniques are powerful tools for studying protein conformation, dynamics, and interactions in solution. While high-resolution techniques like X-ray crystallography and NMR provide detailed structural snapshots, spectroscopic methods can offer insights into protein behavior under various conditions and in different states.

Relevant spectroscopic techniques for studying protein conformation include:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to analyze the secondary structure content of proteins (e.g., alpha-helices, beta-sheets) and monitor conformational changes induced by factors like temperature, pH, or ligand binding.

Fluorescence Spectroscopy: Fluorescence can be used to study protein folding, dynamics, and interactions by monitoring the intrinsic fluorescence of aromatic amino acids (tryptophan, tyrosine, phenylalanine) or by using extrinsic fluorescent probes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy, particularly when combined with site-directed spin labeling, can provide insights into protein conformational dynamics, distances between different parts of the protein, and interactions with membranes or other molecules.

Although these techniques are broadly applicable to protein structural studies and conformational analysis, no specific research applying these advanced spectroscopic methods directly to this compound was found in the provided search results.

Computational Structural Prediction Methodologies

Computational approaches are valuable tools in structural biology, particularly when high-resolution experimental structures are not available. These methods can provide insights into protein three-dimensional structure, domain organization, and potential interaction interfaces. While detailed studies specifically focused on the de novo or homology modeling-based prediction of the full 3D structure of zebrafish this compound with associated validation data are not extensively documented in readily available research, several computational methodologies are applicable to the study of ZFPOU1 and its conserved POU domain.

Sequence analysis, a fundamental computational technique, has been widely applied to ZFPOU1. This includes identifying its length, amino acid composition, and the presence and location of conserved domains like the POU domain. uniprot.orgbiorxiv.orgbioinfo.se Multiple sequence alignments with POU proteins from other species have highlighted the conserved nature of the POU domain, providing evolutionary context and aiding in the identification of critical residues. biorxiv.orgnih.gov

The conserved nature of the POU domain across different species makes homology modeling a feasible approach for predicting the structure of the ZFPOU1 POU domain. Homology modeling relies on the principle that proteins with similar amino acid sequences tend to have similar three-dimensional structures. researchcorridor.org Given the availability of experimentally determined structures for POU domains from related proteins, such as the Oct-1 POU domain thermofisher.comvulcanchem.com, these structures can serve as templates to build a computational model of the ZFPOU1 POU domain. Software tools like SWISS-MODEL or Modeller can be used for such predictions, utilizing the sequence of the ZFPOU1 POU domain and aligning it to the known template structures. biorxiv.orgnih.govyoutube.comuniprot.org This process typically involves identifying suitable templates, aligning the target sequence to the template sequence, building the 3D model based on the alignment and template structure, and refining and validating the model. researchcorridor.org

Beyond domain-specific modeling, advancements in artificial intelligence-based protein structure prediction methods, such as AlphaFold and RoseTTAFold, offer the potential to predict the structure of the full-length this compound directly from its amino acid sequence. nih.gov These methods leverage deep learning models trained on vast datasets of protein sequences and structures to predict highly accurate 3D models. While specific published predictions for ZFPOU1 using these latest methods were not prominently found, the general applicability of these tools suggests they could be employed to generate structural models of ZFPOU1.

Computational analysis has also been used to predict functional aspects of ZFPOU1, such as its nuclear localization. A study utilizing the NucPred tool predicted a positive nuclear localization signal for ZFPOU1. bioinfo.se

Expression Dynamics and Subcellular Localization of Zfpou1 Protein

Spatiotemporal Expression Patterns of ZFPOU1 Transcripts and Protein during Zebrafish Embryogenesis

Studies utilizing Northern blot analysis and in situ hybridization have detailed the expression profile of ZFPOU1 during zebrafish embryogenesis. nih.gov

Early Neurula Stage Expression Onset

ZFPOU1 transcripts are first detected at the early neurula stage of embryogenesis, which occurs around 9-12 hours post-fertilization. uniprot.orgnih.gov

Transient Expression Increase during Somitogenesis

Following the initial onset, the expression level of ZFPOU1 transcripts shows a transient increase. This increase becomes significant around the 16-somite stage and reaches its maximum level at approximately 36 hours of development. uniprot.orgnih.gov After this peak, the expression level subsequently decreases. uniprot.org

Localization in Specific Neural Tissues of Embryos

In situ hybridization analysis has demonstrated that ZFPOU1 transcripts are specifically localized within the neural tissues of developing zebrafish embryos. nih.gov Expression is not observed in mesodermal, endodermal, or ectodermal tissues. nih.gov This restricted localization suggests a role for ZFPOU1 in early neural development. nih.gov

Restricted Expression of ZFPOU1 Protein in Adult Zebrafish Brain Regions

In adult zebrafish, significant levels of ZFPOU1 expression are not found in most tissues, with the notable exception of the brain. nih.gov ZFPOU1 transcripts are detected in restricted regions within the adult brain. nih.gov This suggests a continued or specific role for ZFPOU1 in the mature nervous system.

Subcellular Compartmentalization of this compound (Nuclear Localization)

ZFPOU1 is a POU domain-containing protein, a class of transcription factors known to bind DNA. nih.govnih.gov Consistent with its potential function as a transcription factor, this compound has been found to be localized in the nucleus. uniprot.orgbioinfo.se This subcellular localization is supported by experimental data and protein databases. uniprot.orgbioinfo.se

Mechanisms Governing Cell-Type Specificity and Developmental Stage-Dependent Expression

The precise mechanisms governing the cell-type specificity and developmental stage-dependent expression of ZFPOU1 in zebrafish are areas of ongoing research. However, as a transcription factor, its expression is likely regulated by complex interactions of cis-regulatory elements and other transcription factors. The observed spatiotemporal pattern, particularly its restriction to neural tissues during development and specific brain regions in adulthood, indicates tight regulatory control. nih.gov The transient increase during somitogenesis and subsequent decrease also point towards developmental timing mechanisms influencing its expression levels. uniprot.orgnih.gov

Molecular and Cellular Functions of Zfpou1 Protein

Role as a Transcription Factor in Neural Lineage Specification

ZFPOU1 functions as a transcription factor, a protein that binds to specific DNA sequences to regulate gene expression. vulcanchem.comuniprot.orgwikipedia.org This role is crucial in the specification of neural lineages during embryonic development. The temporal and spatial expression patterns of ZFPOU1 in zebrafish embryos suggest distinct roles in early neural development. nih.govsdbonline.org Its presence in neural tissues, but not in mesodermal, endodermal, or ectodermal tissues, further supports its specific involvement in neural fate determination. nih.gov Studies on related POU domain factors, such as Pou3f1 in mouse embryonic stem cells, have demonstrated their essential requirement for intrinsic neural differentiation, acting as upstream activators of neural lineage genes. sdbonline.org While ZFPOU1 is found in zebrafish, these findings on homologous proteins highlight the conserved importance of Class III POU factors in establishing neural identity. nih.govsdbonline.org

Participation in Patterning of the Embryonic Brain

ZFPOU1 is thought to play important roles in the patterning of the embryonic brain. nih.govuniprot.org The complex expression pattern of ZFPOU1 (also referred to as zp-50) in various subdivisions of the central nervous system during somitogenesis in zebrafish indicates its involvement in establishing the structural organization of the brain. sdbonline.org Correct expression of ZFPOU1 in the ventral fore- and midbrain of zebrafish requires genes known to be involved in dorsoventral patterning of the central nervous system, such as sonic hedgehog (shh). sdbonline.orgpsu.edu The expression of ZFPOU1 transcripts appears shortly after and is distributed similarly to shh transcripts in the ventral fore- and midbrain, suggesting a functional link between these two genes in brain patterning. psu.edu Experimental evidence, such as injections of synthetic shh mRNA leading to ectopic ZFPOU1 expression, further supports this connection. psu.edu

Interactions with DNA cis-Regulatory Elements

As a transcription factor, ZFPOU1 exerts its regulatory function by interacting with DNA, specifically binding to cis-regulatory elements. uniprot.orgwikipedia.org These elements are regions of non-coding DNA that control the transcription of neighboring genes. wikipedia.orgmdpi.com Transcription factors like ZFPOU1 bind to specific DNA sequences within these regulatory regions, often referred to as transcription factor binding sites, to modulate gene expression. ebi.ac.ukfrontiersin.org The conserved POU domain in ZFPOU1 is critical for this DNA binding activity. vulcanchem.com The interaction with cis-regulatory elements allows ZFPOU1 to activate or repress the transcription of target genes involved in neural development and differentiation. sdbonline.org

Protein-Protein Interactions of ZFPOU1 Protein

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, including signal transduction and cellular organization. refeyn.comnih.govabcam.com While specific protein-protein interactions for ZFPOU1 are not extensively detailed in the provided search results, the general principles of PPIs involving transcription factors and their functional consequences are relevant.

Interacting Partners and Complex Formation

Transcription factors often interact with other proteins, including co-activators, co-repressors, and other transcription factors, to form complexes that finely tune gene expression. abcam.comwikipedia.org Although direct interacting partners for zebrafish ZFPOU1 are not explicitly listed, studies on related transcription factors highlight the importance of such interactions. For instance, other POU domain proteins or transcription factors involved in neural development could potentially interact with ZFPOU1 to form functional complexes. The formation of these complexes can influence the binding affinity of the transcription factor to DNA, its localization within the nucleus, or its ability to recruit the transcriptional machinery.

Functional Consequences of this compound-Protein Associations

The functional consequences of this compound-protein associations would likely involve the modulation of its transcriptional activity. Interactions with co-activators could enhance ZFPOU1's ability to promote gene expression, while interactions with co-repressors could inhibit it. nih.gov Furthermore, interactions with other transcription factors could lead to synergistic or antagonistic effects on the expression of shared target genes, allowing for precise control over neural lineage specification and brain patterning. These interactions contribute to the complex regulatory networks that govern cellular differentiation pathways in the central nervous system. mdpi.comnih.gov

Contribution to Cellular Differentiation Pathways in the Central Nervous System

ZFPOU1's role as a transcription factor and its involvement in brain patterning directly contribute to cellular differentiation pathways in the central nervous system. nih.govuniprot.orgfrontiersin.orgbccampus.ca Cellular differentiation is the process by which unspecialized cells become specialized cell types with distinct functions. bccampus.cawikipedia.org In the context of the nervous system, this involves the differentiation of neural progenitor cells into various types of neurons and glial cells. frontiersin.orgteachmephysiology.com The expression of ZFPOU1 in developing neural tissues and its influence on the expression of other neural fate-promoting genes underscore its importance in guiding cells towards a neural destiny. nih.govsdbonline.org By regulating the transcription of key genes, ZFPOU1 helps to orchestrate the complex series of events that lead to the formation of the diverse cell populations within the central nervous system. sdbonline.orgmdpi.com

Data Tables

Table 1: Summary of ZFPOU1 Expression Patterns in Zebrafish

Developmental Stage / TissueExpression Level / LocationSource
Early Neurula Stage EmbryogenesisTranscripts first appear, transiently increase. Localized in neural tissues. nih.govvulcanchem.com
Somitogenesis (Embryo)Dynamic and complex pattern in all major subdivisions of the central nervous system. sdbonline.org
One Day of Development (Embryo)Transcripts present in fore- and midbrain in distinct cell clusters; hindbrain expression in two types of domains. sdbonline.org
Adult ZebrafishDetected in restricted regions of the brain. Significant level not found in other adult tissues. nih.gov

Table 2: Key Molecular Characteristics of this compound (Based on Zebrafish)

FeatureDescriptionSource
Protein Length425 amino acids nih.govvulcanchem.com
Conserved DomainPOU domain nih.govvulcanchem.com
Domain LocationNear the carboxy terminus nih.govvulcanchem.com
ClassificationClass III POU domain transcription factor vulcanchem.comuniprot.org
Closest Homolog (Mouse)Brain-1 (Brn-1) nih.govvulcanchem.com

Potential Involvement in Gene Regulatory Networks during Neurogenesis

ZFPOU1, a POU domain protein, has been identified as a transcription factor with potential roles in the intricate gene regulatory networks that govern neurogenesis, particularly during embryonic brain development. Studies in zebrafish, a widely used model organism for developmental studies, have shown that ZFPOU1 transcripts are present in developing neural tissues, with their expression patterns suggesting distinct roles in early neural development. sdbonline.orgnih.gov The spatial and temporal expression of ZFPOU1 in zebrafish, first activated in the prospective diencephalon and later in other subdivisions of the central nervous system, highlights its potential involvement in the complex process of patterning the embryonic brain. sdbonline.orgnih.govuniprot.org

POU genes, including the class III POU domain genes to which ZFPOU1 belongs, encode a family of transcription factors known to be involved in various cell fate decisions and the regulation of differentiation pathways. nih.gov The presence of four expressed genes encoding proteins with class III POU domains in zebrafish embryos, with predominant expression in the central nervous system, further supports their importance in neural development. nih.gov These transcription factors are believed to play significant roles in controlling gene expression by binding to specific DNA sequences, thereby influencing the transcription of target genes. csic.es

Research indicates that transcription factors like ZFPOU1 operate within complex regulatory networks. csic.esfrontiersin.org These networks, consisting of transcription factors and their target sites, are crucial for controlling neurogenesis and cell-fate specification in the developing central nervous system. nih.gov Studies using techniques like ChIP-seq and RNA-seq have shown that transcription factors can act as upstream activators of neural lineage genes while also repressing signaling pathways that might inhibit neural differentiation. sdbonline.org

The dynamic nature of gene expression changes during neural progenitor cell differentiation underscores the complexity of these regulatory networks. fu-berlin.de Studies analyzing gene expression profiles during neurogenesis have revealed groups of genes with similar transcriptional changes, many of which are potentially relevant for the process. fu-berlin.de Transcription factors, by binding to cis-regulatory elements (CREs) on DNA, can either enhance or silence the expression of nearby genes, contributing to the specificity and dynamics of gene expression across different cell types. csic.es

While specific detailed research findings directly linking ZFPOU1 to particular gene regulatory networks during neurogenesis in mammals are still emerging, the established role of class III POU domain proteins in neural development in various organisms, including zebrafish and mice, provides strong correlative evidence. sdbonline.orgnih.govuniprot.org For instance, studies on the mouse homolog Pou3f1 have demonstrated its essential role in the neural differentiation of embryonic stem cells, acting as an upstream activator of neural lineage genes and a repressor of inhibitory signaling pathways. sdbonline.org This suggests a conserved mechanism among class III POU domain proteins in regulating neural fate commitment.

The involvement of ZFPOU1 in gene regulatory networks during neurogenesis can be conceptualized as part of a broader system where multiple transcription factors interact to orchestrate the precise sequence of gene activation and repression required for neural stem cells to proliferate, differentiate, and migrate to their final destinations. csic.eskcl.ac.uknih.gov The specific target genes regulated by ZFPOU1 and its interaction partners within these networks during neurogenesis are areas of ongoing research.

Post Translational Modifications and Regulatory Mechanisms of Zfpou1 Protein Activity

Identified Post-Translational Modifications of ZFPOU1 Protein

While comprehensive data on all this compound PTMs is limited in the search results, phosphorylation is a widely studied modification for transcription factors and POU domain proteins.

Specific information directly confirming phosphorylation at Serine 317 on this compound was not found within the provided search results. However, phosphorylation at Serine 317 has been identified and studied in other proteins, such as Chk1, where it plays a role in DNA damage checkpoint control and is regulated by factors like p53 status. cellsignal.comnih.govcellsignal.com The functional implications of phosphorylation at specific serine residues are well-established in regulating protein behavior.

Functional Implications of Post-Translational Modifications on this compound

Post-translational modifications, particularly phosphorylation, can significantly impact the functional characteristics of transcription factors like ZFPOU1.

Phosphorylation can alter the DNA-binding affinity and specificity of transcription factors. For instance, phosphorylation of linker regions in other DNA-binding proteins, such as those with zinc fingers, has been shown to decrease DNA binding affinity. nih.gov Similarly, phosphorylation of the Notch signal transducer CSL at a specific serine residue interferes with its DNA-binding activity. elifesciences.org It is plausible that phosphorylation of ZFPOU1, potentially within or near its POU DNA-binding domain, could modulate its interaction with target DNA sequences, thereby affecting the transcription of downstream genes involved in neural development. uniprot.orgsdbonline.orgnih.gov

Post-translational modifications, including phosphorylation, are known to regulate protein-protein interactions. frontiersin.orgnih.gov Phosphorylation can create or disrupt binding sites for other proteins, such as 14-3-3 proteins, which are known to interact with phosphorylated motifs and influence the function and localization of their binding partners. frontiersin.orgembopress.org For example, phosphorylation of FOXO1 at a specific serine residue disrupts its binding to 14-3-3 proteins. uniprot.org Modulation of protein-protein interactions through phosphorylation could affect ZFPOU1's ability to interact with co-regulators, other transcription factors, or components of the transcriptional machinery, thereby influencing its transcriptional activity. cellsignal.comresearchgate.net

Here is a summary of the potential functional implications of ZFPOU1 phosphorylation:

Functional ImplicationPotential MechanismSupporting Evidence (General PTMs/Transcription Factors)
Modulation of DNA Binding AffinityPhosphorylation within or near the DNA-binding domain altering electrostatic interactions or conformation.Phosphorylation affecting DNA binding of other proteins. nih.govelifesciences.org
Regulation of Protein InteractionsCreation or disruption of binding sites for co-regulators or scaffolding proteins.Phosphorylation regulating interactions with 14-3-3 proteins and other partners. frontiersin.orgnih.govfrontiersin.orguniprot.org
Influence on Subcellular LocalizationPhosphorylation-dependent recognition by transport machinery or anchoring proteins.Phosphorylation-induced nuclear translocation or cytoplasmic retention of other proteins. embopress.orguniprot.orgbioinfo.se
Influence on StabilityProtection from proteasomal degradation or altered ubiquitination.Phosphorylation preventing degradation of other proteins. nih.govnih.gov

Regulation of Protein-Protein Interactions

Enzymatic Regulators of this compound Post-Translational Modifications (e.g., Kinases, Phosphatases)

The phosphorylation status of a protein is determined by the balanced activity of protein kinases, which add phosphate (B84403) groups, and protein phosphatases, which remove them. pressbooks.pubmerckmillipore.comneb.comnih.govnih.gov Kinases typically transfer a phosphate group from ATP to specific serine, threonine, or tyrosine residues on target proteins. pressbooks.pubmerckmillipore.comneb.com Phosphatases catalyze the hydrolysis of the phosphate group, reversing the action of kinases. merckmillipore.comneb.comnih.gov

Specific kinases or phosphatases that act directly on this compound were not explicitly identified in the provided search results. However, given that ZFPOU1 is a transcription factor involved in developmental processes, it is likely to be regulated by various signaling pathways involving a range of kinases and phosphatases. For instance, cyclin-dependent kinases (Cdks) are known to phosphorylate proteins involved in cell cycle regulation and DNA repair, affecting their stability. nih.govnih.gov Mitogen-activated protein kinases (MAPKs) are also involved in various cellular processes and can phosphorylate transcription factors. mdpi.com Identifying the specific kinases and phosphatases that target ZFPOU1 would require further experimental investigation.

Regulatory Mechanisms of this compound Turnover and Degradation

This section addresses the regulatory mechanisms governing the turnover and degradation of the this compound. Based on currently available information, specific detailed research findings focusing exclusively on the degradation pathways and regulatory elements of this compound are limited in the provided search results. Therefore, this section will outline the general major protein degradation pathways known in eukaryotic cells, which are likely involved in the turnover of various proteins, including transcription factors like ZFPOU1, while noting the absence of ZFPOU1-specific data in the search output.

Protein degradation is a fundamental cellular process crucial for maintaining protein homeostasis, regulating protein function, and removing damaged or misfolded proteins. numberanalytics.comnih.gov Two primary pathways mediate protein degradation in eukaryotic cells: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosomal Pathway (ALP). numberanalytics.comnih.govthermofisher.com

The Ubiquitin-Proteasome System is the major pathway for degrading short-lived, misfolded, or damaged intracellular proteins. numberanalytics.comnih.govthermofisher.com This process involves tagging target proteins with ubiquitin, a small regulatory protein. nih.govcreative-diagnostics.com The ubiquitination process is carried out by a cascade of enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). creative-diagnostics.commdpi.comtocris.com E3 ubiquitin ligases are particularly important as they provide substrate specificity, recognizing specific degradation signals (degrons) on target proteins and catalyzing the transfer of ubiquitin. ethz.chharvard.edunih.gov Polyubiquitinated proteins, typically linked via lysine (B10760008) 48 of ubiquitin, are then recognized and degraded by the 26S proteasome, a large multiprotein complex. nih.govcreative-diagnostics.commdpi.com The proteasome unfolds the tagged protein and translocates it into its catalytic core for breakdown into smaller peptides, while ubiquitin is recycled. creative-diagnostics.commdpi.comnih.gov Protein stability can be determined by whether a protein becomes ubiquitinated. nih.gov Deubiquitinating enzymes (DUBs) can reverse ubiquitination, thus stabilizing proteins or altering their fate. nih.govmdpi.com

The Autophagy-Lysosomal Pathway is involved in the degradation of long-lived proteins, protein aggregates, and organelles. numberanalytics.comnih.govthermofisher.com Autophagy involves the formation of double-membraned vesicles called autophagosomes that engulf cytoplasmic material. nih.govnih.gov These autophagosomes then fuse with lysosomes, acidic organelles containing a variety of hydrolytic enzymes, including proteases, which degrade the enclosed contents. nih.govnih.govnih.gov The uptake of proteins into autophagosomes can be non-selective, leading to the slow degradation of long-lived proteins, or selective, targeting specific proteins or organelles, sometimes mediated by ubiquitin signaling. nih.govethz.ch

Comparative Biology and Evolutionary Conservation of Zfpou1 Protein Orthologs

Orthologous Relationships of ZFPOU1 Protein (pou3f3b) across Vertebrate Species

ZFPOU1 (pou3f3b) exhibits orthologous relationships with POU Class 3 Homeobox 3 (POU3F3) in humans and Pou3f3 in mice. nih.govgenecards.org Orthologs of Pou3f3 have been identified across various vertebrate lineages, including zebrafish, mouse, frog, elephant fish (Callorhinchus milii), little skate (Leucoraja erinacea), and lamprey (Petromyzon marinus). biorxiv.orgresearchgate.net While expression in the central nervous system (CNS) is conserved among these orthologs, their expression patterns in the pharyngeal arches show divergence, correlating with the evolution of different gill cover structures in jawed vertebrates. biorxiv.orgresearchgate.netnih.gov For instance, zebrafish, mouse, and frog Pou3f3 homologs are primarily expressed in the mandibular (first) and hyoid (second) arches, unlike other arch-enriched genes that are also found in the more posterior gill-forming arches. biorxiv.orgpnas.org In contrast, in the little skate, Pou3f3 is expressed in arches 1-6, consistent with its multiple gill covers. biorxiv.org The elephant fish initially shows expression in arches 1-5, which later becomes restricted to the hyoid and mandibular arches, aligning with the secondary regression of posterior gill covers in this species. biorxiv.org

The zebrafish genome contains two paralogs, pou3f3a and pou3f3b, which are orthologs of mammalian Brn-1. biorxiv.org The presence of additional POU class III genes in zebrafish is attributed to a genome duplication event in the teleost lineage. biorxiv.org

Homology to Mouse Brain-1 (Brn-1)

Sequence analysis has revealed that zebrafish ZFPOU1 shares the highest homology with the mouse class III POU-domain gene, Brain-1 (Brn-1), also known as Pou3f3. nih.govvulcanchem.com Both ZFPOU1 and mouse Brn-1 are class III POU domain transcription factors. vulcanchem.com Mouse Brn-1 (Pou3f3) is involved in various processes, including forebrain development, regulation of DNA-templated transcription, and metanephric nephron epithelium development. nih.gov It acts upstream of or within brain development and regulation of DNA-templated transcription. nih.gov Brn-1 is expressed in the developing neocortex in both late precursor cells and migrating neurons and plays a crucial role in the production and positioning of neocortical neurons. nih.gov Brn-1 has also been shown to be capable of fully replacing the related Oct-6 in Schwann cell development. nih.gov

Conservation of POU Domain Structure and Function in Related Proteins

POU domain proteins are a family of eukaryotic transcription factors characterized by a conserved bipartite DNA-binding domain known as the POU domain. wikipedia.orgnih.govsdbonline.org This domain is approximately 160 amino acids long and is composed of two subdomains: the POU-specific (POUs) domain and the POU homeodomain (POUh), connected by a flexible linker region. wikipedia.orgsdbonline.org Both the POUs and POUh subdomains contain helix-turn-helix motifs that interact directly with the two components of bipartite DNA binding sites. wikipedia.orgsdbonline.org Both subdomains are required for high-affinity, sequence-specific DNA binding. wikipedia.org The POU domain can also be involved in protein-protein interactions. wikipedia.org

The POU domain is evolutionarily conserved and has been found in organisms ranging from C. elegans to humans. wikipedia.orgnih.gov The conservation of the POU domain sequence has facilitated the identification and characterization of numerous POU domain-containing proteins involved in regulating developmental processes and maintaining differentiated cell phenotypes in various organs, including the brain and skin. nih.gov

POU domain proteins can stimulate adenovirus DNA replication, and this activation appears to be a property common to most POU domain proteins from different subclasses. nih.gov

Evolutionary Diversification and Redundancy within the POU Gene Family in Zebrafish

The POU gene family has undergone evolutionary expansion primarily through gene duplication events. nih.gov In zebrafish, the POU gene family is diverse, with multiple members falling into different classes. For example, five POU class III genes have been identified and characterized in zebrafish: zp12, zp23, zp47, brn1.2, and zp50. biorxiv.org zp12 and zp23 are considered orthologs of mammalian Brn-1 and are identical to each other, while zp47 and brn1.2 are related and are orthologs of mammalian Brn-2. biorxiv.org zp50 is orthologous to mammalian Oct-6. biorxiv.org

The presence of multiple paralogs within the POU gene family in zebrafish, compared to mammals, is a result of the teleost-specific whole-genome duplication event. biorxiv.org This diversification can lead to both subfunctionalization (where paralogs divide the ancestral gene's functions) and neofunctionalization (where one paralog acquires a new function). While there can be a degree of functional redundancy between paralogs, as seen in species that have lost one of the duplicated genes, this is not always the case. biologists.com Studies on other POU classes, such as POU5F1 and POU5F3, indicate that while there can be some functional overlap, there are also distinct roles for each paralog. nih.govbiologists.com

Research on Pou3f3 orthologs in zebrafish has revealed that while single mutants of pou3f3a and pou3f3b are viable, double mutants are not recovered as adults, suggesting essential, potentially overlapping, roles for these paralogs. pnas.org

Insights from Orthologs on Broader Developmental and Neurological Roles

Studies of ZFPOU1 orthologs in other vertebrates, particularly the mammalian Brn-1 (POU3F3), provide insights into the broader developmental and neurological roles of this protein. Human POU3F3 is a transcription factor implicated in nervous system development. genecards.orgwikipedia.org It is predicted to be involved in brain development and regulation of DNA-templated transcription. nih.gov Mouse Brn-1 plays crucial roles in the development and function of the nephron in the kidney, in addition to its roles in neocortical development. nih.gov

The conserved expression of Pou3f3 orthologs in the developing central nervous system across vertebrates highlights a fundamental role in neural development. biorxiv.orgresearchgate.netnih.gov In zebrafish, ZFPOU1 transcripts are localized in the neural tissues of embryos and detected in restricted regions of the adult brain, suggesting distinct roles in early neural development. nih.gov Studies on mouse Brn-1 and Brn-2 (another class III POU protein) demonstrate their shared essential role in the proliferation of cortical precursor cells and the reduction in cortical cell production in double mutants. sdbonline.org

Furthermore, studies on Pou3f3 orthologs have shed light on their involvement in the evolution of anatomical structures like gill covers in jawed vertebrates. biorxiv.orgresearchgate.netnih.govpnas.org The correlation between the pharyngeal arch expression of Pou3f3 orthologs and the divergent gill cover patterns in bony versus cartilaginous fishes suggests a role in regulating the development of these structures. biorxiv.orgresearchgate.netpnas.org The identification of a deeply conserved Pou3f3 arch enhancer present in humans through sharks, but not in jawless fish, further supports the role of this gene in the evolution and diversification of gill covers. nih.govpnas.org

Insights from orthologs also suggest potential roles in specific neuronal subtypes and processes. For example, the C. elegans ortholog ceh-6 is expressed in particular head and ventral cord neurons and rectal epithelial cells, and its deletion causes embryonic lethality and defects in rectal epithelial cells and the excretory cell. sdbonline.org While direct functional equivalence is not always conserved, the expression patterns and mutant phenotypes of orthologs provide clues about the potential involvement of ZFPOU1 in similar developmental and neurological pathways in zebrafish.

The functional studies of POU domain proteins in other systems, such as the involvement of Oct-1 and Oct-2 in regulating immunoglobulin genes and Pit-1 in trophic hormone genes, illustrate the diverse roles of this protein family in development and differentiation. wikipedia.org The ability of POU domain proteins to stimulate adenovirus DNA replication also points to potential interactions with cellular processes beyond transcription regulation. nih.gov

Methodologies and Experimental Approaches for Zfpou1 Protein Research

Genetic Manipulation Techniques in Zebrafish for pou3f3b Gene Studies

Genetic manipulation in zebrafish allows for the investigation of gene function by altering the expression or sequence of the target gene. Techniques such as gene knockdown, targeted knockout, and transgenesis are commonly employed to study the effects of altered pou3f3b activity. numberanalytics.comresearchgate.netbosterbio.comnih.gov

Morpholino-modified antisense oligonucleotides (Morpholinos or MOs) have been a widely used tool for achieving transient gene knockdown in zebrafish embryos. researchgate.netnih.govplos.org MOs are typically injected into one-cell stage embryos, where they bind to target mRNAs, blocking translation or interfering with splicing, thereby reducing the amount of functional protein produced. researchgate.netplos.org This approach provides a rapid and economical method for reverse genetic analysis. nih.gov

While effective for studying developmental processes, the use of Morpholinos requires careful consideration of potential off-target effects. plos.orgplos.org Guidelines have been established to help researchers distinguish specific phenotypes from these effects, often involving the use of appropriate controls and rescue experiments. plos.orgplos.org Studies have shown that Morpholino knockdown can lead to a signature neural cell death mediated through p53 activation, an off-target effect that can be ameliorated by concurrent knockdown of p53. plos.org

In the context of pou3f3b research, Morpholino knockdown can be used to investigate the consequences of reduced ZFPOU1 protein levels on specific developmental processes where pou3f3b is expressed, such as neural development, pharyngeal arch formation, or pronephros development. zfin.orgpnas.orgnih.govzfin.org For example, Morpholino knockdown targeting zebrafish pou3f3 (which includes pou3f3b) has been reported to result in increased incidence of cardiac looping defects, affecting ventricular morphology and atrioventricular valve formation. genetics-gsa.org This suggests a role for Pou3f3 proteins in cardiac development, which can be explored through knockdown studies. genetics-gsa.org

Targeted gene knockout techniques, particularly using the CRISPR/Cas9 system, have revolutionized the ability to create stable, heritable mutations in the zebrafish genome. numberanalytics.comsynthego.commednexus.orgelifesciences.orginvivobiosystems.comnih.govnih.gov CRISPR/Cas9 allows for precise targeting of specific gene loci, inducing double-strand breaks that are repaired by cellular mechanisms, often resulting in insertions or deletions (indels) that disrupt gene function. invivobiosystems.comnih.gov This method offers high efficiency and versatility compared to earlier techniques. synthego.commednexus.org

CRISPR/Cas9-mediated knockout enables the generation of stable mutant lines, providing a valuable tool for long-term studies of gene function and for modeling human genetic diseases. synthego.commednexus.orginvivobiosystems.com By creating null alleles or deletions in the pou3f3b gene, researchers can investigate the full spectrum of phenotypes associated with complete loss of this compound function throughout development and into adulthood. invivobiosystems.comelifesciences.org

Studies have successfully employed CRISPR/Cas9 (and earlier technologies like TALENs) to generate mutants in pou3f3b and its paralog pou3f3a in zebrafish. For instance, pou3f3a; pou3f3b double mutants generated using TALENs have shown specific defects in skeletal elements derived from the dorsal arches, highlighting the crucial roles of these genes in craniofacial development. genetics-gsa.org CRISPR/Cas9 has also been used to generate deletions in other genes to study their roles in development, demonstrating the applicability of this technique for creating targeted mutations in zebrafish genes. elifesciences.org

Transgenesis involves the introduction of exogenous DNA into the zebrafish genome, allowing for stable integration and expression of foreign genes or regulatory sequences. researchgate.netnih.govnih.govbiorxiv.org This technique is invaluable for studying gene regulation, visualizing cell populations, and misexpressing genes. researchgate.netbiorxiv.org Reporter gene assays, often utilizing fluorescent proteins like GFP, are a common application of transgenesis. nih.govbiorxiv.orgd-nb.infonih.gov By linking regulatory elements of a gene (such as promoters or enhancers) to a reporter gene, researchers can visualize the spatial and temporal activity of these elements and infer the expression pattern of the endogenous gene. nih.govd-nb.info

Furthermore, transgenesis can be used to misexpress this compound in specific tissues or at different time points to study the consequences of its presence outside its normal expression domain or at elevated levels. For instance, using a transgenic line to drive ectopic pou3f3b expression throughout post-migratory arch mesenchyme has been shown to generate ectopic skeletal elements resembling the gill covers of cartilaginous fishes, demonstrating the morphogenetic potential of Pou3f3b. pnas.orgbiorxiv.org

Targeted Gene Knockout Strategies (e.g., CRISPR/Cas9)

Molecular Biology Techniques for pou3f3b Gene and Transcript Analysis

Beyond manipulating the pou3f3b gene, molecular biology techniques are essential for analyzing its transcript (mRNA) to understand its expression patterns and levels.

Nucleic acid hybridization techniques, such as Northern blot and in situ hybridization, are used to detect specific RNA molecules. Northern blot is a traditional method for analyzing RNA size and abundance, while in situ hybridization provides spatial information about gene expression within tissues or whole embryos. researchgate.net Whole-mount in situ hybridization (WISH) is particularly powerful in zebrafish due to the transparency of the embryos, allowing for visualization of gene expression patterns in their anatomical context. nih.govresearchgate.net

In situ hybridization has been extensively used to determine the spatial and temporal expression profile of the pou3f3b transcript in zebrafish. Studies have localized pou3f3b transcripts in various tissues during development, including neural tissues, restricted regions of the adult brain, otic vesicle, pronephric duct, and spinal cord neural tube. zfin.orgnih.govzfin.orgresearchgate.netnih.gov Specifically, pou3f3b expression has been detected in the neural tissues of embryos, but not in mesodermal, endodermal, or ectodermal tissues. zfin.org In the adult, expression is primarily found in restricted brain regions. zfin.org In situ hybridization has also revealed pou3f3b expression in the pharyngeal arches and pronephros, with specific patterns observed during different developmental stages. pnas.orgnih.govresearchgate.net These studies provide crucial insights into the potential roles of ZFPOU1 in the development of these structures.

Quantitative gene expression analysis techniques are used to measure the abundance of specific RNA transcripts. Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is considered a gold standard for targeted quantification of mRNA expression due to its sensitivity, specificity, and reproducibility. researchgate.netnih.govresearchgate.net RNA sequencing (RNA-seq) provides a genome-wide approach to analyze the transcriptome, allowing for the identification of all expressed genes and the quantification of their expression levels under different conditions or in different cell populations. nih.govnih.govnih.gov

RT-qPCR can be used to validate changes in pou3f3b expression levels observed in response to experimental manipulations, such as genetic perturbations or environmental exposures. elifesciences.orgfrontiersin.org Careful normalization using stable reference genes or expressed repetitive elements is crucial for obtaining accurate and reliable RT-qPCR data in zebrafish. nih.govbiorxiv.orgplos.org

RNA-seq has been applied in studies involving zebrafish to analyze global gene expression patterns in specific tissues or cell types, including cranial neural crest-derived cells where pou3f3b is expressed. researchgate.netnih.govbiorxiv.org Transcriptomic analysis using RNA-seq can reveal differential expression of pou3f3b in mutant backgrounds or in response to signaling pathway perturbations, providing insights into the regulatory networks in which pou3f3b participates. nih.govbiorxiv.org For example, RNA-seq analysis of pharyngeal arch cells has shown that pou3f3b expression is ventrally expanded in edn1 mutants and reduced in jag1b mutants, indicating regulation by Endothelin 1 and Jagged-Notch signaling pathways. researchgate.netnih.govbiorxiv.org Single-cell RNA-seq has also been used in zebrafish to profile transcriptomes of specific cell populations, including those expressing pou3f3b. scispace.com

Data Tables

Specific quantitative data from research findings, such as fold changes in gene expression from RT-qPCR or RNA-seq experiments, or percentages of embryos showing specific phenotypes after genetic manipulation, would be presented in this section if readily available in a structured format from the search results.

Detailed Research Findings

Nucleic Acid Hybridization Techniques (e.g., Northern Blot, In Situ Hybridization)

Proteomic Approaches for Post-Translational Modification Identification

Proteomic approaches, particularly those based on mass spectrometry, are essential for the comprehensive analysis of proteins, including the identification of post-translational modifications (PTMs). PTMs are covalent modifications to proteins that occur after translation and play crucial roles in regulating protein function, localization, stability, and interactions. proteomics.comnih.govcreative-proteomics.comthermofisher.comyoutube.com The proteome is significantly more complex than the genome due to the vast number of possible PTMs. nih.govthermofisher.com

Mass spectrometry (MS) is the primary method for studying protein PTMs. nih.govcreative-proteomics.comthermofisher.comcreative-proteomics.comaston.ac.uksigmaaldrich.comijs.sinautilus.bio MS-based analysis can accurately determine the molecular mass of proteins and peptides and identify where modifications have occurred. nih.govcreative-proteomics.com The detection of PTMs by MS relies on the alteration in peptide mass resulting from the chemical modification. aston.ac.uk Tandem mass spectrometry (MS/MS) is necessary for the unequivocal assignment of a modification site. aston.ac.uk

The workflow for PTM identification by mass spectrometry typically involves protein extraction, enzymatic digestion into peptides (commonly using trypsin), enrichment of modified peptides (as PTMs are often present at low stoichiometry), liquid chromatography-mass spectrometry (LC-MS) analysis, and bioinformatics analysis of the data. creative-proteomics.comcreative-proteomics.com Enrichment strategies are often necessary because modified peptides can be less abundant, ionize poorly, or be suppressed by unmodified peptides. sigmaaldrich.com Techniques like immobilized metal affinity chromatography (IMAC) or using specific antibodies can be employed for enriching phosphopeptides. youtube.comsigmaaldrich.com

Mass spectrometry can identify various types of PTMs, including phosphorylation, glycosylation, acetylation, ubiquitination, methylation, and more. nih.govcreative-proteomics.comthermofisher.comyoutube.comcreative-proteomics.comsigmaaldrich.com Each modification results in a characteristic mass shift. For example, phosphorylation adds approximately 80 Da to a peptide. nih.govsigmaaldrich.comijs.si Data analysis involves searching mass spectra against protein databases, considering potential mass shifts corresponding to different PTMs. nih.govaston.ac.uk

Functional Assays in Zebrafish Embryos for Phenotype Analysis

Zebrafish (Danio rerio) embryos are a valuable model system for studying gene and protein function, including that of this compound, through functional assays and phenotype analysis. hubrecht.eu Zebrafish offer several advantages for in vivo studies, such as external fertilization and development, transparency of embryos allowing for easy visualization of developmental processes, rapid organogenesis, and the ability to produce a large number of offspring. hubrecht.eubiatgroup.com Their genome has been sequenced, and there is significant homology with human disease-related genes. hubrecht.eubiatgroup.com

Functional assays in zebrafish embryos can involve manipulating gene expression through techniques like microinjection of synthetic mRNA for transient overexpression or using morpholino oligonucleotides (MO) for knockdown of gene function. hubrecht.eumdpi.com Site-directed mutagenesis can also be used to create mutant lines. hubrecht.eu After manipulating ZFPOU1 expression or function, researchers can analyze the resulting phenotypes to understand its role in development and biological processes. hubrecht.eunih.gov

Phenotype analysis in zebrafish embryos can involve observing morphological defects during development, assessing behavioral abnormalities, and analyzing cellular changes. hubrecht.eunih.govfrontiersin.org For instance, the transparency of embryos facilitates intravital imaging of fluorescent markers expressed in specific tissues or cell types. hubrecht.eu Western blot analysis can be used to confirm the loss or reduction of protein expression in mutant or knockdown lines, although the availability of specific antibodies for zebrafish proteins can be a challenge. hubrecht.eunih.govfrontiersin.org Despite potential functional compensation due to gene duplication in the zebrafish genome, these models can reveal relevant phenotypes. frontiersin.org

Computational and Bioinformatics Tools for this compound Analysis

Bioinformatics provides sophisticated computational tools and methods essential for examining large volumes of biological data related to proteins like ZFPOU1. This field is crucial for various biological data analysis domains, including proteomics and systems biology, facilitating the identification, quantification, and analysis of protein interactions. afjbs.com Computational analysis allows for rapid prediction of molecular dynamics and interaction properties of proteins. nih.gov

Gene Regulatory Network Inference

Gene regulatory network (GRN) inference is a key area in computational biology that aims to describe the complex and dynamic set of transcriptional interactions. nih.gov GRNs represent relationships between regulatory components, such as transcription factors (TFs), and their target genes. frontiersin.org These networks are typically depicted graphically, with genes or proteins as nodes and regulatory interactions as edges. frontiersin.org

Inferring GRNs can be achieved through various methods leveraging different types of underlying information, including coexpression data, sequence motifs, chromatin immunoprecipitation (ChIP) data, orthology, literature, and protein-protein interaction data specifically focused on transcriptional complexes. nih.gov Computational tools and algorithms are developed to infer these regulatory processes, ranging from user-friendly web tools to command-line programs for large-scale inference. nih.gov These models can be used to understand cell fate by mapping the regulatory programs that trigger cells to shift between cell types or states, relevant in both developmental and disease contexts. frontlinegenomics.com

While inferring and displaying GRNs remains a significant challenge in systems biology, integrating multiple methods can provide a more complete picture of transcriptional relationships. nih.gov

Protein-Protein Interaction Network Mapping

Mapping protein-protein interactions (PPIs) is invaluable for understanding protein function, as a protein's function is defined by its interactions with other proteins and molecules. nih.gov Understanding how proteins physically connect provides clues about their structure and function and can identify potential targets for therapeutic intervention. libretexts.org

Computational methods are used to analyze datasets obtained from experimental techniques like yeast two-hybrid systems and affinity purification coupled to mass spectrometry to create maps of protein connectivity and gain a system-level understanding. libretexts.org Tools like STRING and Cytoscape are commonly used to facilitate the analysis of protein interactions. afjbs.com These tools help in exploring preloaded or user-provided data, visualizing interactions, and highlighting proteins or interactions of interest. uct.ac.za Databases are available online that document results from experimental PPI studies, allowing for protein clustering by function and interaction type. libretexts.org Quantitative proteomics protocols, such as affinity purification-mass spectrometry (AP-MS), combined with computational analysis, allow for the quantification and visualization of global changes in PPI networks between different conditions. researchgate.net

Sequence and Structure Prediction Tools

Predicting the three-dimensional structure of a protein from its amino acid sequence is a fundamental goal in computational biology. wikipedia.org This is crucial because protein tertiary structure is indicative of its biological functions. romj.org While experimental methods like X-ray diffraction and NMR are used to determine protein structure, computational methods offer a way to predict structures, especially given the vast amount of sequence data available. romj.orgnih.gov

Various computational methods exist for protein tertiary structure prediction, including homology modeling, ab initio prediction, statistics-based secondary structure prediction, and fold recognition (threading). romj.org These methods often rely on identifying homologous structures or using statistical dependencies between amino acid sequences and secondary structure elements. romj.org

Future Directions in Zfpou1 Protein Research

Elucidating the Complete Gene Regulatory Network Governed by ZFPOU1 Protein

Understanding the complete gene regulatory network (GRN) controlled by ZFPOU1 is a critical future direction. As a transcription factor, ZFPOU1 is expected to bind to specific DNA sequences in the promoter or enhancer regions of target genes, thereby regulating their expression oup.comdntb.gov.ua. Future research aims to identify all direct and indirect target genes of ZFPOU1. Techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can be employed to identify the genomic regions bound by ZFPOU1 across different developmental stages or neural cell types in zebrafish. rsc.org Integrating this data with transcriptomic data (e.g., RNA-seq) from wild-type and ZFPOU1 knockdown or overexpression models would help to establish which of the bound genes are transcriptionally regulated by ZFPOU1. frontiersin.orgplos.org Further computational modeling and network analysis would be necessary to map the intricate connections within the ZFPOU1-centered GRN, revealing potential co-regulating transcription factors and downstream signaling pathways influenced by ZFPOU1. frontiersin.orgnih.govelifesciences.orgmbl.edu

Deeper Understanding of this compound Post-Translational Regulatory Mechanisms

Post-translational modifications (PTMs) are crucial for regulating protein activity, localization, stability, and interactions nih.govnih.govnih.govnih.govrcsb.orgsciomics.de. Investigating the specific PTMs that occur on this compound is essential for a comprehensive understanding of its function. Potential PTMs could include phosphorylation, acetylation, ubiquitination, or glycosylation, among others nih.govnih.govnih.govnih.govrcsb.orgsciomics.de. One study suggests that alternative splicing affecting the C-terminus of a related protein might remove a potential N-linked glycosylation site, hinting at the possibility of glycosylation on ZFPOU1 oup.com. Future studies should utilize advanced mass spectrometry-based proteomics to identify the specific types and sites of PTMs on ZFPOU1 under different physiological conditions or developmental time points. sciomics.de Functional studies would then be required to determine how these modifications impact ZFPOU1's DNA binding affinity, interaction with co-factors, transcriptional activity, and ultimately its role in neural development and function. nih.govnih.gov Site-directed mutagenesis of identified modification sites could help to dissect the functional consequences of individual PTMs. nih.gov

High-Resolution Structural Determination of this compound in Complex with DNA and Interacting Partners

Determining the high-resolution three-dimensional structure of ZFPOU1, particularly when bound to its target DNA sequences and in complex with interacting protein partners, is vital for understanding the molecular basis of its function. ZFPOU1 contains a POU domain, a bipartite DNA-binding domain zfin.orgbiologists.comresearchgate.netnih.govzfin.orgdntb.gov.ua. Structural techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Cryo-Electron Microscopy (Cryo-EM) can provide atomic-level details of how ZFPOU1 interacts with DNA and other proteins biologists.comdntb.gov.uanih.govrcsb.orgnih.govrcsb.org. Solving the structure of the ZFPOU1-DNA complex would reveal the specific amino acid residues involved in DNA recognition and binding, as well as the conformational changes that occur upon binding. Structures of ZFPOU1 in complex with its transcriptional co-regulators would provide insights into how these interactions modulate its activity and contribute to the specificity of gene regulation. rcsb.org Such structural information could also inform the design of experiments to manipulate ZFPOU1 function.

Investigation of this compound's Role in Neural Regeneration and Repair Mechanisms

Given ZFPOU1's specific expression in developing neural tissues and the adult brain of zebrafish zfin.orgbiologists.comresearchgate.netoup.com, investigating its potential role in neural regeneration and repair mechanisms is a compelling future research area. Zebrafish are known for their remarkable capacity for neural regeneration zfin.orgfrontiersin.org. Future studies could explore whether ZFPOU1 expression levels or localization change following neural injury in zebrafish models. Techniques such as in situ hybridization or immunohistochemistry could be used to assess ZFPOU1 transcript and protein distribution during regeneration. Perturbation of ZFPOU1 function (e.g., using morpholinos, CRISPR/Cas9 gene editing, or overexpression) could help to determine if it is necessary or sufficient for promoting neuronal survival, axonal regrowth, or the formation of new neurons or glial cells after injury. frontiersin.orgnih.gov Understanding the molecular pathways downstream of ZFPOU1 in the context of regeneration could identify potential targets for therapeutic intervention in neurological injuries or diseases. nih.govdzne.de

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting ZFPOU1 protein expression levels in mammalian cell lines?

  • Methodological Approach : Use quantitative Western blotting with validated antibodies (e.g., anti-ZFPOU1 monoclonal antibodies) or ELISA kits optimized for low-abundance proteins. For higher specificity, combine with RNAi knockdown controls to confirm antibody specificity . Mass spectrometry (LC-MS/MS) is recommended for absolute quantification in complex samples, leveraging protocols from chemical proteomics workflows .
  • Data Validation : Include housekeeping protein controls (e.g., β-actin) and replicate experiments (n ≥ 3) to account for biological variability. Report normalized expression ratios (ZFPOU1/control) with error margins .

Q. How can researchers validate ZFPOU1’s subcellular localization in vivo?

  • Experimental Design :

  • Immunofluorescence (IF) : Use confocal microscopy with organelle-specific markers (e.g., DAPI for nuclei, Mitotracker for mitochondria).
  • Subcellular Fractionation : Combine differential centrifugation with Western blotting to isolate nuclear, cytoplasmic, and membrane fractions .
  • Advanced Validation : Employ CRISPR-Cas9 tagging (e.g., ZFPOU1-GFP fusion) for live-cell imaging, cross-referenced with fractionation data .

Advanced Research Questions

Q. What experimental strategies address contradictory data in this compound-protein interaction studies?

  • Analytical Framework :

  • Orthogonal Validation : Combine co-immunoprecipitation (Co-IP) with proximity ligation assays (PLA) to confirm interactions .
  • Context-Specific Factors : Account for cell type-specific post-translational modifications (e.g., phosphorylation) that may regulate interactions. Use phosphatase inhibitors during lysis if required .
  • Data Reconciliation : Apply STRING database analysis to identify biologically plausible interaction partners and exclude artifacts .

Q. How should researchers design a multi-omics study to elucidate ZFPOU1’s role in transcriptional regulation?

  • Integrated Workflow :

  • Transcriptomics : Perform RNA-seq on ZFPOU1-knockdown cells, focusing on differentially expressed genes (DEGs) with fold-change >2 and adjusted p-value <0.05 .
  • ChIP-seq : Map ZFPOU1 binding sites using validated antibodies, cross-referencing with ENCODE chromatin accessibility data .
  • Proteomics : Identify co-regulatory proteins via affinity purification-mass spectrometry (AP-MS), filtering results using SAINTexpress (significance threshold: BFDR ≤1%) .
    • Data Integration : Use tools like Cytoscape to overlay interaction networks and prioritize hub nodes for functional assays .

Q. What are the best practices for resolving discrepancies in ZFPOU1’s functional annotations across databases?

  • Critical Analysis Steps :

  • Source Evaluation : Compare annotations from UniProt, STRING, and GeneCards, prioritizing entries with experimental evidence (e.g., "Inferred from Direct Assay" in GO terms) .
  • Literature Mining : Use NLP tools (e.g., SciBERT) to extract functional claims from full-text papers, focusing on studies with orthogonal validation .
  • Consensus Building : Apply the DAVID Bioinformatics Resource to identify overrepresented functional terms across datasets .

Data Contradiction & Reproducibility

Q. How can researchers mitigate batch effects in ZFPOU1 proteomic datasets?

  • Technical Solutions :

  • Normalization : Use median centering or ComBat to correct for inter-batch variability .
  • Replication : Include technical replicates in each batch and apply mixed-effects models during statistical analysis .
    • Reporting Standards : Adhere to MIAPE guidelines for metadata documentation, including instrument calibration dates and reagent lot numbers .

Resource Tables

Tool/Database Application Key Feature Reference
UniProtFunctional annotationCurated GO terms with experimental evidence
STRINGProtein interaction networksConfidence scores for physical interactions
DAVIDFunctional enrichment analysisOverrepresentation analysis across ontologies
SAINTexpressAP-MS data filteringBayesian FDR control for interaction scoring
CytoscapeNetwork visualizationIntegration with multi-omics datasets

Key Considerations for Experimental Design

  • Antibody Validation : Always include knockout controls to confirm specificity, as commercial ZFPOU1 antibodies may cross-react with paralogs (e.g., ZFPOU2) .
  • Multi-Omics Alignment : Synchronize sampling times and cell passage numbers across transcriptomic/proteomic workflows to reduce biological noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.